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Compound of Interest

Compound Name: Aquilarone B

Cat. No.: B15138869

Disclaimer: Despite a comprehensive search of available scientific literature and databases, the
primary publication detailing the full spectroscopic data for Aquilarone B could not be
accessed. Therefore, this guide provides a representative overview of the expected
spectroscopic data (NMR, MS, and IR) and methodologies for a 2-(2-phenylethyl)chromone
derivative of this nature, based on data from closely related analogues isolated from Aquilaria
species. The presented data should be considered illustrative for this class of compounds.

Aquilarone B is a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from the
resinous heartwood of Aquilaria sinensis (Lour.) Spreng.[1] Structurally, it belongs to a class of
compounds that are characteristic of agarwood and are of significant interest to researchers in
natural product chemistry and drug discovery due to their potential biological activities. The
elucidation of the precise structure of Aquilarone B, like other novel natural products, relies on
a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance
(NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This technical guide presents the anticipated spectroscopic data for Aquilarone B in a
structured format, details the typical experimental protocols for acquiring such data, and
provides a visual workflow for the spectroscopic analysis of a novel natural product.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for Aquilarone
B.
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NMR Spectroscopic Data

Table 1: Representative *H and 3C NMR Data for a 2-(2-phenylethyl)chromone Scaffold (in
CDCls)

. Representative 'H NMR
Representative **C NMR

Position (dH, ppm, Multiplicity, J in
(3¢, ppm) Hz)

2 ~164.0

3 ~112.0 ~6.10 (s)

4 ~178.0

4a ~117.0

5 ~126.0 ~7.95 (dd, 8.0, 1.5)

6 ~125.5 ~7.40 (m)

7 ~134.0 ~7.65 (m)

8 ~118.0 ~7.45 (d, 8.5)

8a ~156.0

o ~35.0 ~3.05 (t, 7.0)

B ~30.0 ~2.90 (t, 7.0)

1 ~140.0

2' ~129.0 ~7.20-7.35 (m)

3 ~128.5 ~7.20-7.35 (m)

4 ~126.5 ~7.20-7.35 (m)

5" ~128.5 ~7.20-7.35 (m)

6' ~129.0 ~7.20-7.35 (M)

Note: The actual chemical shifts for Aquilarone B will be influenced by the specific substitution
pattern on the chromone and phenyl rings.
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Mass Spectrometry (MS) Data

Table 2: Representative High-Resolution Mass Spectrometry (HRESIMS) Data

Parameter Value
Molecular Formula C17H1806
Molecular Weight 318.32 g/mol
lonization Mode ESI+

Observed [M+H]*

m/z 319.118x

Calculated [M+H]*

m/z 319.1176

Observed [M+Na]*

m/z 341.100x

Calculated [M+Na]*

m/z 341.0996

Note: The high-resolution mass data is crucial for confirming the molecular formula.

Infrared (IR) Spectroscopic Data

Table 3: Representative Infrared (IR) Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3400 Broad ;)rol-:J Fs):)etching (hydroxyl
~3050 Medium Aromatic C-H stretching
~2925, ~2850 Medium Aliphatic C-H stretching
~1635 Strong C=0 stretching (y-pyrone)

~1610, ~1580, ~1450

Medium-Strong

Aromatic C=C stretching

~1250 Medium C-O stretching (aryl ether)
C-H out-of-plane bending

~830, ~750 Strong ) o
(aromatic substitution)
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Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of a

novel 2-(2-phenylethyl)chromone like Aquilarone B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer
operating at a proton frequency of 400 MHz or higher.

Sample Preparation: A few milligrams of the purified compound are dissolved in an
appropriate deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD) in a standard 5 mm NMR
tube.

'H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical
shifts, multiplicities, and coupling constants of the hydrogen atoms.

13C NMR: Carbon-13 NMR spectra are recorded to identify the number and types of carbon
atoms in the molecule.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation), are essential for establishing the connectivity between protons and
carbons, and thus for assembling the complete molecular structure.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra are typically obtained using a quadrupole
time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI)

source.

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or
acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with a
liquid chromatography (LC) system.

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode
to detect protonated molecules [M+H]*, sodiated adducts [M+Na]*, or deprotonated
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molecules [M-H]~. The high resolution and mass accuracy of the instrument allow for the
determination of the elemental composition of the parent ion.

Infrared (IR) Spectroscopy

 Instrumentation: IR spectra are commonly recorded on a Fourier-transform infrared (FTIR)

spectrometer.

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be

prepared as a KBr pellet.

o Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm~1. The
resulting spectrum provides information about the presence of specific functional groups in
the molecule based on their characteristic absorption frequencies.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the isolation and spectroscopic
characterization of a novel natural product like Aquilarone B.
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Caption: Workflow for Natural Product Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138869#spectroscopic-data-of-aquilarone-b-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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